N-(4-ethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an indole ring, a thiazolidine ring, and an acetamide group, making it a subject of interest for scientific research.
Preparation Methods
The synthesis of N-(4-ethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide involves multiple steps. The synthetic route typically starts with the preparation of the indole and thiazolidine intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents or nucleophiles. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane
Scientific Research Applications
N-(4-ethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Compared to other similar compounds, N-(4-ethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- N-(4-ethoxyphenyl)-N’-(4-methyl-1-piperazinyl)thiourea
- N-(4-ethoxyphenyl)-3-oxo-butanamide These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different chemical and biological properties .
Properties
Molecular Formula |
C29H25N3O4S2 |
---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide |
InChI |
InChI=1S/C29H25N3O4S2/c1-3-36-21-15-13-20(14-16-21)30-24(33)17-31-23-12-8-7-11-22(23)25(27(31)34)26-28(35)32(29(37)38-26)18(2)19-9-5-4-6-10-19/h4-16,18H,3,17H2,1-2H3,(H,30,33)/b26-25- |
InChI Key |
PCVODCQLPUJCGK-QPLCGJKRSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)C(C)C5=CC=CC=C5)/C2=O |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C(C)C5=CC=CC=C5)C2=O |
Origin of Product |
United States |
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